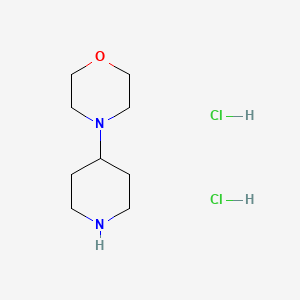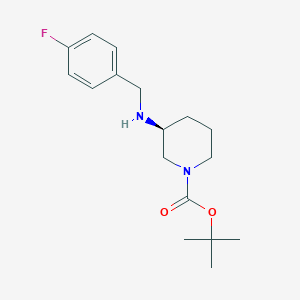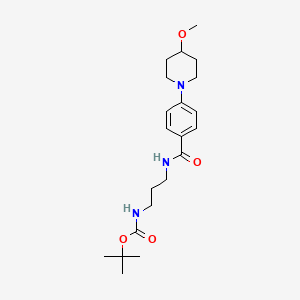![molecular formula C9H14O3 B2762065 3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 19207-19-3](/img/structure/B2762065.png)
3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[410]heptane is a complex organic compound featuring a bicyclic structure with an embedded dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves the formation of the dioxolane ring followed by the construction of the bicyclic heptane structure. One common method involves the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst to form the dioxolane ring . The bicyclic structure can be synthesized through a (3 + 2) annulation reaction of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: H₂ gas with Ni or Rh catalysts under high pressure.
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and chemical transformations. The dioxolane ring and bicyclic heptane structure contribute to its reactivity and stability, enabling it to act as a versatile intermediate in synthetic pathways .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.1]heptane: Similar in structure but with variations in the ring system.
2-Azabicyclo[2.2.1]heptane: Contains an aza nitrogen atom, offering different chemical properties.
Uniqueness
3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane is unique due to its combination of a dioxolane ring and a bicyclic heptane structure. This dual-ring system imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
3-(1,3-dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-7-8(12-7)5-6(1)9-10-3-4-11-9/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTITVLSZNPNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CC1C3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2761984.png)

![N-(2,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2761986.png)
![3-Methyl-1-[(oxolan-2-yl)methyl]-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea](/img/structure/B2761988.png)
![N-(3-chlorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2761989.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide](/img/structure/B2761991.png)
![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2761992.png)
![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2761994.png)


![4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B2762001.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2762002.png)
![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2762004.png)
